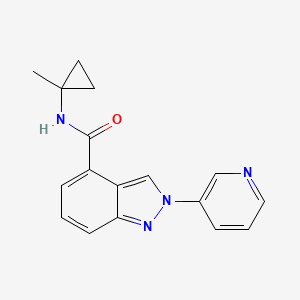

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide

Descripción general

Descripción

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide (MCPIP) is an indazole-based compound that is commonly used in scientific research. It has a wide range of applications, including being used as a pharmacological tool to study the effects of drugs on the body, as a biochemical and physiological probe, and as a laboratory tool to study the effects of environmental and dietary factors. MCPIP has been used in a variety of research projects, including drug development, cancer research, and neurological studies.

Mecanismo De Acción

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide acts as an agonist of the G protein-coupled receptor GPR55, which is involved in a variety of physiological processes, including inflammation, pain, and appetite. N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.

Biochemical and Physiological Effects

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, to reduce pain, and to increase appetite. It has also been shown to have neuroprotective effects, to reduce anxiety, and to have anticonvulsant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. However, it also has some limitations. It has a relatively short half-life, and it is not very soluble in water.

Direcciones Futuras

There are a number of potential future directions for N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide research. These include further studies into its pharmacological effects, its potential therapeutic applications, and its role in neurological disorders. Additionally, further research could be conducted into its use as a biochemical and physiological probe, and its potential as a laboratory tool to study environmental and dietary factors. Finally, further research could be conducted into its potential as an anti-cancer agent.

Métodos De Síntesis

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide is synthesized using a three-step process. The first step involves the reaction of 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylic acid and sodium hydroxide to form the intermediate product sodium 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylate. The second step involves the reaction of sodium 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylate and methyl iodide to form the final product, N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide.

Aplicaciones Científicas De Investigación

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has been used in a wide range of scientific research projects. It has been used as a pharmacological tool to study the effects of drugs on the body, as a biochemical and physiological probe, and as a laboratory tool to study the effects of environmental and dietary factors. It has also been used in drug development, cancer research, and neurological studies.

Propiedades

IUPAC Name |

N-(1-methylcyclopropyl)-2-pyridin-3-ylindazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-17(7-8-17)19-16(22)13-5-2-6-15-14(13)11-21(20-15)12-4-3-9-18-10-12/h2-6,9-11H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLDKUJBVKSZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC(=O)C2=CC=CC3=NN(C=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337380 | |

| Record name | Indazapyroxamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indazapyroxamet | |

CAS RN |

1689545-27-4 | |

| Record name | Indazapyroxamet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689545274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indazapyroxamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDAZAPYROXAMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF33AA7S6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)

![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)